K252d
Overview
Description
K252d is an indolocarbazole alkaloid found in the bacterium Nocardiopsis. It is known for its potent inhibitory effects on protein kinase C (PKC) and calcium- and calmodulin-dependent phosphodiesterase
Scientific Research Applications
K252d has a wide range of scientific research applications:
Mechanism of Action
Target of Action
K252d is an indolocarbazole alkaloid found in Nocardiopsis . It primarily targets Protein Kinase C (PKC) isolated from rat brain . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Additionally, this compound also inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart .
Mode of Action
This compound acts as an inhibitor of its primary targets. It inhibits PKC in the rat brain and calcium- and calmodulin-dependent phosphodiesterase in the bovine heart . The inhibition of these targets leads to changes in the phosphorylation of proteins and the regulation of calcium signaling, respectively.
Biochemical Pathways
The inhibition of PKC and calcium- and calmodulin-dependent phosphodiesterase by this compound affects multiple biochemical pathways. PKC plays a crucial role in several signal transduction cascades and its inhibition can impact processes like cell proliferation, differentiation, and apoptosis. On the other hand, the inhibition of calcium- and calmodulin-dependent phosphodiesterase can affect calcium signaling pathways, which are involved in a wide range of cellular functions .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests it could be administered in a suitable solvent for optimal bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its targets. By inhibiting PKC and calcium- and calmodulin-dependent phosphodiesterase, this compound can modulate various cellular processes, including cell proliferation, differentiation, apoptosis, and calcium signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the solubility of this compound in different solvents suggests that the choice of solvent can influence its bioavailability and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
K252d plays a significant role in biochemical reactions due to its inhibitory effects on PKC and calcium- and calmodulin-dependent phosphodiesterase . The nature of these interactions is inhibitory, with this compound binding to these enzymes and reducing their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on PKC and calcium- and calmodulin-dependent phosphodiesterase . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on PKC and calcium- and calmodulin-dependent phosphodiesterase . It binds to these enzymes, inhibiting their activity and leading to changes in gene expression .
Preparation Methods
K252d can be prepared through both natural extraction and chemical synthesis. The natural extraction involves isolating the compound from the bacterium Nocardiopsis . For chemical synthesis, the process typically involves multiple steps, including the formation of the indolocarbazole core structure followed by specific functional group modifications . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity .
Chemical Reactions Analysis
K252d undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparison with Similar Compounds
K252d is part of a family of indolocarbazole alkaloids, which includes compounds such as staurosporine and rebeccamycin . Compared to these similar compounds, this compound is unique in its specific inhibitory profile and its origin from the bacterium Nocardiopsis . While staurosporine is a broad-spectrum kinase inhibitor, this compound exhibits more selective inhibition of PKC . Rebeccamycin, on the other hand, is known for its DNA-intercalating properties, which differ from the primary mechanism of action of this compound .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications
Properties
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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